Syringin pentaacetate
Overview
Description
Syringin pentaacetate is a derivative of syringin, a naturally occurring phenylpropanoid glycoside. Syringin is found in various plants, including Acanthopanax senticosus, Syringa reticulata, and Ilex rotunda. This compound is synthesized by acetylating syringin, resulting in a compound with enhanced stability and potential for various applications in scientific research and industry .
Mechanism of Action
Target of Action
Syringin pentaacetate, also known as Syringin acetate, has been found to interact with several targets. It primarily targets BID and MAP2K1, PIK3CA, HRAS, EGFR, Caspase3, and PTGS2 . These targets play crucial roles in various cellular processes, including cell viability, apoptosis, and proliferation .
Mode of Action
This compound interacts with its targets to bring about changes in cellular processes. For instance, it enhances the expression of miR-124-3p and weakens BID expression . This modulation of gene expression can lead to changes in cell viability and apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to exert anti-breast cancer effects through the PI3K-AKT-PTGS2 and EGFR-RAS-RAF-MEK-ERK pathways . It also modulates the miR-124-3p/BID pathway, which is involved in neurotoxicity .
Pharmacokinetics
& Maxim.) Harms (ASH) by systematic solvent extraction and silica gel chromatography column .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to inhibit the proliferation and migration of breast cancer cells and promote apoptosis . In the context of neurotoxicity, it protects against Aβ25–35-induced neurotoxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound is obtained from a plant source, suggesting that factors such as growth conditions of the plant could potentially influence the compound’s properties .
Biochemical Analysis
Biochemical Properties
Syringin Pentaacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes such as MAP2K1, PIK3CA, HRAS, EGFR, Caspase3, and PTGS2 . These interactions are crucial for its biochemical activities.
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation and migration of breast cancer cells and promote apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through the PI3K-AKT-PTGS2 and EGFR-RAS-RAF-MEK-ERK pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to be involved in pathways such as phenylalanine, tyrosine and tryptophan biosynthesis, phenylalanine metabolism, arachidonic acid metabolism, glyoxylate and dicarboxylate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of syringin pentaacetate involves the acetylation of syringin. The process typically uses acetic anhydride as the acetylating agent and pyridine as a catalyst. The reaction is carried out under reflux conditions, ensuring complete acetylation of the hydroxyl groups present in syringin .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with reaction conditions optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Syringin pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions, reverting to syringin.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Syringin.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives of this compound.
Scientific Research Applications
Syringin pentaacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and diabetes.
Industry: Utilized in the development of pharmaceuticals and health products due to its stability and bioactivity
Comparison with Similar Compounds
- Sinapyl Alcohol Acetate
- Coniferyl Alcohol Acetate
Properties
IUPAC Name |
[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O14/c1-14(28)35-10-8-9-19-11-20(33-6)23(21(12-19)34-7)41-27-26(39-18(5)32)25(38-17(4)31)24(37-16(3)30)22(40-27)13-36-15(2)29/h8-9,11-12,22,24-27H,10,13H2,1-7H3/b9-8+/t22-,24-,25+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQKIMKYTIOSCP-WSUMOVQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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